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L-Tyrosine, N-(1-oxotridecyl)-

Cat. No.: B14230658
CAS No.: 823817-12-5
M. Wt: 377.5 g/mol
InChI Key: KFLWUIVNVZPCEA-FQEVSTJZSA-N
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Description

Significance of L-Tyrosine as a Scaffold for Bioactive Compounds

L-Tyrosine, a non-essential aromatic amino acid, is a versatile and valuable scaffold for the synthesis of bioactive compounds. academie-sciences.frwikipedia.org Its inherent structural features, which include a phenolic hydroxyl group, an α-amino group, and a carboxylic acid group, provide multiple points for chemical modification. academie-sciences.fr This allows for the creation of a diverse array of derivatives, such as esters and amides, with a wide range of potential pharmaceutical applications. academie-sciences.fr

Beyond its utility as a synthetic starting material, L-tyrosine is a crucial precursor for a variety of essential biological molecules in the human body. wikipedia.org It is integral to the biosynthesis of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, which are vital for regulating mood and stress responses. wikipedia.orgnih.govnih.gov Furthermore, it is a building block for thyroid hormones, which control metabolism, and for melanin (B1238610), the pigment responsible for skin and hair color. wikipedia.org The inherent biological relevance of the tyrosine structure makes its derivatives, including N-acylated forms, intriguing candidates for interacting with biological systems. academie-sciences.fracs.org

Overview of N-Acylation in Amino Acid Modification

N-acylation is a chemical process that involves the covalent attachment of an acyl group, typically derived from a fatty acid, to the nitrogen atom of an amino acid's amino group, forming an amide bond. academie-sciences.frbasys2.ca This modification is a widely employed strategy to create N-acyl amino acids, a class of lipids that have been identified as signaling molecules in various physiological processes. researchgate.net

The synthesis of N-acyl L-tyrosine derivatives is generally achieved through the condensation of L-tyrosine (or its ester form) with a fatty acid chloride. academie-sciences.fr This reaction is often facilitated by a base, such as triethylamine (B128534), to yield the corresponding N-acylated product. academie-sciences.fr This process effectively combines the structural features of an amino acid with the lipophilic properties of a fatty acid, resulting in an amphipathic molecule with distinct physicochemical characteristics compared to the parent amino acid. ucl.ac.uk The introduction of the acyl chain significantly alters properties like solubility and hydrophobicity. tandfonline.com

Rationale for Lipophilic Amino Acid Derivatives in Biomedical Research

The development of lipophilic amino acid derivatives is driven by the goal of improving their interaction with biological systems, particularly cell membranes. academie-sciences.frtandfonline.com The lipophilicity, or fat-solubility, of a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. researchgate.net By increasing the lipophilicity of an amino acid like L-tyrosine through N-acylation with a fatty acid chain, researchers aim to enhance its ability to cross lipid bilayers. tandfonline.com

This enhanced membrane interaction can lead to several advantageous outcomes, including improved bioavailability and potentially novel biological activities. tandfonline.com For instance, long-chain N-acyl amino acids have been discovered as a class of bacterial natural products that exhibit antibiotic properties. basys2.ca Research has shown that the length of the attached fatty acid chain is a crucial factor influencing the biological activity of these derivatives, with studies often revealing a "cut-off effect," where optimal activity is observed for medium-length alkyl chains, typically between C8 and C14. academie-sciences.fr The compound L-Tyrosine, N-(1-oxotridecyl)-, with its 13-carbon acyl chain (tridecanoyl group), falls squarely within this range of interest.

Research Findings on Long-Chain N-Acyl L-Tyrosine Derivatives

Studies have identified long-chain N-acyl L-tyrosines as a significant family of bacterial natural products. Research involving the screening of environmental DNA (eDNA) led to the isolation of a series of these compounds that demonstrated antibacterial activity. basys2.ca While specific data for the N-(1-oxotridecyl) derivative is not always detailed individually, studies on analogous compounds provide valuable insights. For example, N-acyl L-tyrosines with acyl chains ranging from C13 to C16 have been noted for their activity against the bacterium Bacillus subtilis. basys2.caresearchgate.net The synthesis of N-decanoyl-L-tyrosine (C10 chain) and N-myristoyl-L-tyrosine (C14 chain) confirmed the structure of this class of compounds. basys2.ca The biological activity of these molecules is often linked to their ability to interact with and disrupt bacterial membranes. academie-sciences.fr

The table below summarizes findings for a representative selection of N-acyl L-tyrosine derivatives, highlighting the influence of the acyl chain length on their properties.

Compound NameAcyl Chain LengthReported Biological Activity/PropertyReference
N-decanoyl-L-tyrosineC10Antibacterial basys2.ca
N-dodecanoyl-L-tyrosineC12Optimum antibacterial activity among tested single-chain surfactants researchgate.net
L-Tyrosine, N-(1-oxotridecyl)- C13 Active against Bacillus subtilis researchgate.net
N-myristoyl-L-tyrosineC14Antibacterial basys2.ca
N-oleoyl-L-tyrosineC18 (unsaturated)Enhanced antibacterial activity compared to saturated analogue researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H35NO4 B14230658 L-Tyrosine, N-(1-oxotridecyl)- CAS No. 823817-12-5

Properties

CAS No.

823817-12-5

Molecular Formula

C22H35NO4

Molecular Weight

377.5 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(tridecanoylamino)propanoic acid

InChI

InChI=1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21(25)23-20(22(26)27)17-18-13-15-19(24)16-14-18/h13-16,20,24H,2-12,17H2,1H3,(H,23,25)(H,26,27)/t20-/m0/s1

InChI Key

KFLWUIVNVZPCEA-FQEVSTJZSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies for N 1 Oxotridecyl L Tyrosine

Strategies for N-Acylation of L-Tyrosine with Fatty Acids

Two principal strategies are employed for the N-acylation of L-tyrosine with fatty acids like tridecanoic acid: indirect esterification-amidation pathways and direct condensation methods.

This strategy involves a two-step process where the fatty acid is first converted into a more reactive intermediate, typically an ester, which then undergoes aminolysis with L-tyrosine to form the desired amide bond. frontiersin.org This approach avoids the high temperatures often required for direct condensation.

One common variation is the fatty acid ester amidation method, which utilizes fatty acid methyl esters or glycerides as the acylating agent to react with the amino acid. researchgate.net Enzymatic catalysis is also a prominent modern approach within this category. Hydrolases, such as lipases or aminoacylases, can facilitate ester-amide interconversion through cascade reactions, offering a green and highly selective alternative to traditional chemical synthesis. nih.govnih.gov These biocatalytic methods proceed under mild conditions, which is advantageous for preserving the stereochemistry of the amino acid. nih.gov

Direct condensation is a more atom-economical approach that involves the direct reaction between tridecanoic acid and L-tyrosine to form the amide bond, with the elimination of a water molecule. google.com While conceptually simple, this method is energetically unfavorable and typically requires harsh conditions, such as high temperatures (often above 170°C), to drive the dehydration reaction to completion. frontiersin.orgresearchgate.net

To facilitate this process, the reaction is often carried out by heating a mixture of the fatty acid and amino acid in a molten state, sometimes with the aid of a catalyst. google.com A key operational aspect is the continuous removal of the water generated during the reaction to shift the equilibrium towards the product, which can successfully increase the yield of the N-acyl amino acid salt. researchgate.net This direct method is advantageous as it avoids the need for an acylation pre-activation step and subsequent desalting treatments, resulting in a shorter, greener process with less material loss. google.com

Stereochemical Considerations in Synthesis

A critical aspect of synthesizing N-(1-oxotridecyl)-L-Tyrosine is the preservation of the stereochemical configuration at the α-carbon of the L-tyrosine molecule. libretexts.org L-tyrosine, like all natural proteinogenic amino acids (except glycine), is chiral and exists in the L-configuration. libretexts.org Harsh reaction conditions, such as high temperatures or the use of strong acids or bases, can lead to racemization, resulting in a mixture of L- and D-enantiomers.

Classical acylation methods, such as the Friedel–Crafts reaction, have been noted to cause partial racemization (up to 15%) when applied to L-tyrosine. acs.org Therefore, synthetic strategies must be carefully selected. Mild enzymatic methods are often preferred for their high stereospecificity. nih.gov In chemical syntheses, controlling reaction parameters is crucial. For instance, conducting the acylation under weakly alkaline conditions has been shown to reduce the formation of optical isomers. google.com The final product's optical purity is typically confirmed by polarimetry to ensure that the L-configuration has been retained.

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of N-(1-oxotridecyl)-L-Tyrosine focuses on maximizing the yield and purity by carefully controlling reaction conditions to favor selective N-acylation over the competing O-acylation of the phenolic hydroxyl group. google.com

The α-amino group of tyrosine is generally more nucleophilic than the phenolic hydroxyl group, making it the preferred site for acylation under many conditions. google.com However, side reactions can occur, impacting the final yield and purity. Key parameters that are manipulated include pH, temperature, catalysts, and solvents.

ParameterInfluence on Reaction and Optimization StrategySource(s)
pH In aqueous media, pH control is critical. Weakly alkaline conditions (pH 8-10) can favor N-acylation. A subsequent increase in pH (10-12) can be used to hydrolyze any O-acylated byproducts, thereby improving product purity and overall yield. google.com
Temperature For direct condensation, high temperatures (>170°C) are often necessary. For other methods, like those using activated acylating agents (e.g., anhydrides), temperatures are typically moderate (50-80°C) to prevent side reactions and racemization. google.comresearchgate.netgoogle.com
Catalysts Enzymatic catalysts (e.g., aminoacylases) offer high selectivity under mild conditions. In some enzymatic reactions, the addition of metal ions like cobalt can significantly increase the reaction rate. For direct condensation, various proprietary catalysts are used to facilitate dehydration. nih.gov
Solvents The choice of solvent depends on the method. Water is often used for enzymatic reactions and pH-controlled chemical syntheses. google.comnih.gov Tetrahydrofuran can be used for reactions involving acyl chlorides. researchgate.net Some direct condensation methods are performed neat in a molten state. google.com
Reactant Ratio The molar ratio of L-tyrosine to the acylating agent is optimized to reduce the formation of di-acylated byproducts (O,N-diacyl-L-tyrosine). Using less than a two-fold excess of the acylating agent can significantly improve selectivity for the desired N-acylated product. google.com

By optimizing these conditions, total yields for N-acylated amino acids can range from 78-80% to over 95% depending on the specific methodology employed. researchgate.netchemicalbook.com

Purification and Characterization Techniques

Following the synthesis, a multi-step process is required to isolate and purify N-(1-oxotridecyl)-L-Tyrosine and to verify its structure and purity.

Purification: The crude product is typically purified through a series of steps. Common techniques include:

Crystallization: The product is often isolated by concentrating the reaction mixture and allowing the product to crystallize. Recrystallization from a suitable solvent, such as hot water or aqueous acetone, is used to remove impurities. google.comchemicalbook.com

Extraction: Liquid-liquid extraction can be employed to separate the product from unreacted starting materials or byproducts. For example, unreacted L-tyrosine can be removed via extraction, allowing it to be recycled. google.com

Chromatography: For high-purity applications, silica (B1680970) gel column chromatography is a standard method for separating the target compound from closely related impurities. nih.gov

Characterization: A suite of analytical techniques is used to confirm the identity, structure, and purity of the final compound.

TechniquePurpose and Information ObtainedSource(s)
Mass Spectrometry (MS) Confirms the molecular weight of the compound. High-resolution MS provides the exact molecular formula. Tandem MS (MS/MS) is used to confirm the structure through fragmentation patterns. For N-acyl amino acids, characteristic fragments include the loss of water (H₂O) and the loss of a ketene (B1206846) corresponding to the acyl group. These patterns help distinguish N-acylated isomers from O-acylated ones. nih.gov
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. ¹H NMR confirms the presence of protons on the tyrosine backbone, the aromatic ring, and the tridecanoyl chain. ¹³C NMR confirms the carbon skeleton. NMR is crucial for verifying that acylation occurred on the nitrogen and not the phenolic oxygen.
Infrared (IR) Spectroscopy Identifies functional groups present in the molecule. Key signals include the amide C=O stretch, N-H stretch, and O-H stretch from the carboxylic acid and phenolic groups.
Liquid Chromatography (LC) High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final product by separating it from any remaining starting materials or byproducts. nih.govbohrium.com
Polarimetry Measures the optical rotation of the compound to confirm that the stereochemical integrity of the L-tyrosine starting material has been maintained and that racemization has not occurred during synthesis.

Biochemical and Cellular Interactions of N 1 Oxotridecyl L Tyrosine

Enzymatic Stability and Biotransformation Pathways

The stability and transformation of N-(1-oxotridecyl)-L-tyrosine within a biological system are critical determinants of its activity. The N-acyl linkage to the amino acid L-tyrosine suggests potential interactions with enzymes that recognize and cleave amide bonds.

Potential Deacylation Mechanisms and Release of L-Tyrosine

The core structure of N-(1-oxotridecyl)-L-tyrosine features an amide bond linking a 13-carbon fatty acid (tridecanoic acid) to the amino group of L-tyrosine. This structure is analogous to other N-acyl amino acids, which can undergo deacylation to release the parent amino acid and the fatty acid. For instance, N-acetyl-L-tyrosine is known to be deacetylated in the liver to yield L-tyrosine, which then becomes available for various metabolic processes. patsnap.com This suggests that N-(1-oxotridecyl)-L-tyrosine could similarly serve as a prodrug, delivering L-tyrosine to cells. The enzymatic cleavage of the amide bond would be the primary mechanism for this release. This process is crucial as the biological effects might stem from the intact molecule, the released L-tyrosine, the tridecanoic acid, or a combination thereof.

The general mechanism for N-acyl amide derivative preparation involves functionalizing either the carboxylic or the amino group of L-tyrosine. academie-sciences.fr The stability of this bond is influenced by the cellular enzymatic environment.

Interaction with Amidase Enzymes

Cellular Uptake and Membrane Translocation Studies

The ability of N-(1-oxotridecyl)-L-tyrosine to enter cells is a key factor in its potential biological activity. This process is heavily influenced by its physicochemical properties, particularly its lipophilicity.

Role of Lipophilicity in Cellular Permeation

The addition of the 13-carbon tridecanoyl group significantly increases the lipophilicity of the L-tyrosine molecule. nih.gov Lipophilicity is a critical factor that governs how a compound interacts with the lipid bilayer of cell membranes. nih.gov Generally, increased lipophilicity enhances passive diffusion across cell membranes. This suggests that N-(1-oxotridecyl)-L-tyrosine may be able to permeate cells more readily than L-tyrosine itself. Studies on similar lipophilic derivatives of other molecules have demonstrated that increased lipophilicity can lead to enhanced cellular uptake.

The environment can influence the lipophilicity and ionization of a compound, which in turn affects its ability to cross cell membranes. nih.gov The nonpolar nature of the cell membrane's interior favors the transit of lipophilic molecules. nih.gov

Carrier-Mediated Transport Mechanisms

In addition to passive diffusion, the cellular uptake of N-(1-oxotridecyl)-L-tyrosine may be facilitated by carrier-mediated transport systems. L-tyrosine itself is transported into cells by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.govnih.gov It is plausible that the structural similarity of N-(1-oxotridecyl)-L-tyrosine to L-tyrosine could allow it to be recognized and transported by these systems.

Studies on other L-tyrosine conjugates have shown that they can be taken up by cells via LAT1. nih.gov For example, chlorambucil (B1668637) conjugated to L-tyrosine exhibited LAT1-mediated cellular uptake in a human breast cancer cell line. nih.gov This suggests that N-(1-oxotridecyl)-L-tyrosine might also utilize such transporters, potentially leading to targeted delivery to cells with high LAT1 expression. The interaction with these transporters could be a key determinant of the compound's cellular accumulation and subsequent biological effects.

Impact on L-Tyrosine Metabolism and Related Pathways

Once inside the cell, either as the intact molecule or following deacylation, N-(1-oxotridecyl)-L-tyrosine can potentially influence the metabolic pathways involving L-tyrosine. L-tyrosine is a precursor for the synthesis of several crucial molecules, including proteins, neurotransmitters like dopamine (B1211576) and norepinephrine, and thyroid hormones. wikipedia.orgbio-rad.comnih.gov

An increase in the intracellular concentration of L-tyrosine, resulting from the deacylation of N-(1-oxotridecyl)-L-tyrosine, could lead to an upregulation of these pathways. nih.gov For instance, increased L-tyrosine availability can enhance the synthesis of catecholamines. nih.gov The rate-limiting enzyme in this process is tyrosine hydroxylase, which converts L-tyrosine to L-DOPA. bio-rad.comnih.gov

Studies on L-tyrosine have shown that its administration can affect energy metabolism in the brain and liver. nih.gov Therefore, it is conceivable that N-(1-oxotridecyl)-L-tyrosine, by modulating L-tyrosine levels, could have similar effects.

Influence on Catecholamine Neurotransmitter Synthesis Precursors

L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. patsnap.comwikipedia.orgsigmaaldrich.com The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). wikipedia.orgwikipedia.orgnih.gov The availability of L-tyrosine can influence the rate of catecholamine synthesis, particularly in actively firing neurons. nih.gov

The N-acylation of L-tyrosine, as in N-(1-oxotridecyl)-L-tyrosine, introduces the possibility of a prodrug-like mechanism. It is plausible that N-(1-oxotridecyl)-L-tyrosine is metabolized in the body to release L-tyrosine. For instance, the structurally similar N-acetyl-L-tyrosine (NALT) is known to undergo deacetylation in the liver, converting it back to L-tyrosine, which can then participate in metabolic pathways. patsnap.com This deacylation makes L-tyrosine available for the synthesis of catecholamines. patsnap.com If N-(1-oxotridecyl)-L-tyrosine follows a similar metabolic fate, its influence on catecholamine synthesis would be indirect, serving as a delivery vehicle for the precursor L-tyrosine.

The long-chain fatty acid component may enhance the lipophilicity of the molecule, potentially influencing its absorption and distribution, including its ability to cross the blood-brain barrier. The general class of N-acyl amides, to which N-(1-oxotridecyl)-L-tyrosine belongs, is known for its diverse signaling functions. wikipedia.org

The synthesis of catecholamines from L-tyrosine involves a series of enzymatic reactions:

StepPrecursorEnzymeProduct
1L-TyrosineTyrosine Hydroxylase (TH)L-DOPA
2L-DOPADOPA Decarboxylase (DDC)Dopamine
3DopamineDopamine β-hydroxylase (DBH)Norepinephrine
4NorepinephrinePhenylethanolamine N-methyltransferase (PNMT)Epinephrine

This table outlines the primary pathway for catecholamine biosynthesis starting from L-tyrosine. wikipedia.orgnih.govnih.gov

Effects on Tyrosine Catabolism

The primary pathway for L-tyrosine catabolism begins with its transamination to 4-hydroxyphenylpyruvate, a reaction catalyzed by tyrosine aminotransferase (TAT). wikipedia.orgreactome.orgwikipedia.org The resulting catabolites, fumarate (B1241708) and acetoacetate, can then enter the citric acid cycle. wikipedia.org

The metabolic fate of N-(1-oxotridecyl)-L-tyrosine itself is not well-documented. However, based on studies of other N-acyl amino acids, several possibilities exist. The compound could be hydrolyzed to yield L-tyrosine and tridecanoic acid, with each component then entering its respective metabolic pathway. L-tyrosine would be subject to the catabolic pathway initiated by TAT. reactome.org

Alternatively, the intact molecule or its metabolites could interact with enzymes in the tyrosine catabolic pathway. For example, some N-acyl-L-tyrosine derivatives can undergo further modifications. Research has shown that N-acyl-L-tyrosines can be oxidized to N-acyl-dehydrotyrosines. frontiersin.orgnih.gov Additionally, decarboxylation of N-arachidonoyl-L-tyrosine has been observed in vitro. frontiersin.orgnih.gov

The principal enzymes involved in the initial stages of L-tyrosine catabolism are:

EnzymeReaction CatalyzedSubstrate(s)Product(s)
Tyrosine Aminotransferase (TAT)TransaminationL-Tyrosine, α-ketoglutarate4-hydroxyphenylpyruvate, L-glutamate
4-hydroxyphenylpyruvate dioxygenase (HPD)Dioxygenation4-hydroxyphenylpyruvate, O₂Homogentisate, CO₂

This table details the initial enzymatic steps in the breakdown of L-tyrosine. wikipedia.orgreactome.org

Investigations into Enzymatic Target Engagement

The structural modifications of L-tyrosine in N-(1-oxotridecyl)-L-tyrosine suggest potential interactions with various enzymes that process tyrosine or are modulated by tyrosine-like molecules.

Modulation of Tyrosine Kinase Activity

Tyrosine kinases are a large family of enzymes that catalyze the phosphorylation of tyrosine residues on proteins, a key mechanism in cellular signal transduction that regulates processes like cell growth, differentiation, and metabolism. nih.gov Dysregulation of tyrosine kinase activity is implicated in various diseases, including cancer, making them important therapeutic targets. nih.gov

While there is no direct evidence of N-(1-oxotridecyl)-L-tyrosine modulating tyrosine kinase activity, other N-acyl derivatives have been investigated for their biological activities. For instance, certain protein kinase C inhibitors share structural similarities with N-acyl compounds. wikigenes.orgoup.comnih.gov Given that N-(1-oxotridecyl)-L-tyrosine is an analog of L-tyrosine, it is conceivable that it could interact with the ATP-binding site or the substrate-binding site of certain tyrosine kinases, potentially leading to inhibition or modulation of their activity. However, without specific research, this remains speculative.

Interactions with Other Tyrosine-Processing Enzymes

Beyond tyrosine kinases, N-(1-oxotridecyl)-L-tyrosine could potentially interact with other enzymes that recognize and process L-tyrosine.

Tyrosinase: This enzyme is involved in the production of melanin (B1238610). Some N-acyl dehydrotyrosine derivatives have been shown to be inhibitors of tyrosinase. nih.gov This suggests that N-acyl tyrosines, and potentially N-(1-oxotridecyl)-L-tyrosine, could serve as precursors to tyrosinase inhibitors or interact directly with the enzyme.

Tyrosine Aminotransferase (TAT): As the first enzyme in tyrosine catabolism, TAT is a potential target. wikipedia.orgnih.gov The N-acyl group of N-(1-oxotridecyl)-L-tyrosine could hinder its binding to the active site of TAT, thereby potentially inhibiting the breakdown of tyrosine.

Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in catecholamine synthesis, TH is another potential interaction partner. wikipedia.orgnih.gov While L-tyrosine is the natural substrate, the modified structure of N-(1-oxotridecyl)-L-tyrosine might allow it to act as a competitive or non-competitive inhibitor. For example, N-Methyl-L-tyrosine acts as a competitive inhibitor of tyrosine hydroxylase. scbt.com

The following table summarizes potential interactions with tyrosine-processing enzymes:

EnzymePotential InteractionPutative Effect
TyrosinaseInhibition (as dehydrotyrosine derivative)Modulation of melanin synthesis
Tyrosine Aminotransferase (TAT)InhibitionAltered tyrosine catabolism
Tyrosine Hydroxylase (TH)InhibitionReduced catecholamine synthesis

This table outlines the hypothetical interactions of N-(1-oxotridecyl)-L-tyrosine with key tyrosine-processing enzymes based on the activities of related compounds.

Structure Activity Relationship Sar Studies of N 1 Oxotridecyl L Tyrosine and Analogs

Influence of Acyl Chain Length on Biological Activity

The length of the fatty acyl chain attached to the amino group of tyrosine is a critical determinant of the biological activity of N-acyl-L-tyrosine derivatives. This is largely due to its influence on the compound's lipophilicity, which affects its ability to interact with and traverse biological membranes, as well as its binding affinity for target proteins.

Research has shown that there is often an optimal acyl chain length for a specific biological effect, a phenomenon known as the "cut-off effect". For instance, in studies of the antibacterial properties of N-acyl-L-tyrosine derivatives, activity is observed to increase with chain length up to a certain point, after which it plateaus or decreases. For gram-positive bacteria, a cut-off effect has been noted at a C12 chain length, while for gram-negative bacteria, the optimal length is typically between C8 and C10. academie-sciences.fracademie-sciences.fr This suggests that the C13 acyl chain of N-(1-oxotridecyl)-L-tyrosine is within a range that can confer significant antibacterial activity.

Similarly, the antioxidant activity of N-acyl-L-DOPA derivatives, which are structurally related to N-acyl-L-tyrosines, has been shown to increase up to a C12 chain and then decline. researchgate.net In contrast, some studies on cytotoxic activity against cancer cell lines have found that longer unsaturated acyl chains, such as oleic acid (C18:1), can lead to significant activity. ias.ac.in The antioxidant capacity of alanyl tyrosine dipeptide-type surfactants was found to decrease with an increase in the hydrophobic chain length in the monomer state. semanticscholar.org

The influence of the acyl chain length is often attributed to its effect on the compound's ability to form micelles and its interactions at interfaces. academie-sciences.fr Longer acyl chains generally enhance intermolecular interactions and lead to the formation of more compact adsorption films. researchgate.net

Table 1: Influence of Acyl Chain Length on the Biological Activity of N-Acyl-Tyrosine Analogs
Acyl Chain LengthObserved Biological ActivityReference
C8-C10Optimal antibacterial activity against gram-negative bacteria. academie-sciences.fracademie-sciences.fr
C12Optimal antibacterial activity against gram-positive bacteria; optimal radical scavenging activity in N-acyl-L-DOPA analogs. academie-sciences.fracademie-sciences.frresearchgate.net
C10-C12Optimum antibacterial activity for N-acyl tyrosine gemini (B1671429) surfactants. academie-sciences.fracademie-sciences.fr
C18:1 (Oleoyl)Enhanced antibacterial activity over saturated analogs; significant cytotoxicity against certain cancer cell lines. academie-sciences.frias.ac.in

Stereochemical Effects on Molecular Recognition

The stereochemistry of the tyrosine moiety in N-(1-oxotridecyl)-L-tyrosine is fundamental to its biological activity. Biological systems, particularly enzymes and receptors, are chiral environments, and as such, they often exhibit a high degree of stereospecificity in their interactions with small molecules.

Generally, the L-isomers of amino acids and their derivatives are the biologically active forms in mammals. This is because enzymes and receptors have evolved to recognize and bind specifically to the L-configuration. For example, studies on O'-(epoxyalkyl)-L-tyrosine derivatives as serine protease inhibitors have shown that the L-derivative leads to irreversible inactivation of the enzyme, whereas the corresponding D-derivative is inactive. nih.gov This highlights the critical role of the L-stereocenter for proper orientation and binding within the enzyme's active site.

While amino acid racemases that can interconvert between L- and D-isomers of N-acyl amino acids have been identified in some organisms, the biological activity of N-acyl-L-tyrosine derivatives in mammals is predominantly associated with the L-enantiomer. researchgate.net The stereochemistry of the amino acid residue can also influence the hydrogen bonding patterns of N-acyl amino acid surfactants, which can affect their self-assembly and interaction with biological membranes.

The precise three-dimensional arrangement of the carboxyl, amino, and phenolic groups of the L-tyrosine backbone, in conjunction with the lipophilic acyl chain, dictates how the molecule is recognized and oriented by its biological targets. Any alteration in this stereochemistry, such as the use of D-tyrosine, would likely disrupt these specific interactions, leading to a significant loss of biological activity.

Table 2: Stereochemical Effects on the Biological Activity of Tyrosine Analogs
CompoundStereochemistryObserved EffectReference
O'-(epoxyalkyl)-tyrosine derivativeL-isomerIrreversible inactivation of chymotrypsin. nih.gov
O'-(epoxyalkyl)-tyrosine derivativeD-isomerNo irreversible inactivation of chymotrypsin. nih.gov
N-acyl amino acidsL-isomerGenerally the biologically active form in mammals due to enzyme/receptor specificity. nih.govresearchgate.net

Functional Group Modifications and Their Impact on Activity

Modifications to the functional groups of N-(1-oxotridecyl)-L-tyrosine—namely the carboxylic acid, the amide linkage, and the phenolic hydroxyl group—can significantly alter its physicochemical properties and biological activity.

Carboxylic Acid Group: The free carboxylic acid is crucial for the water solubility and certain biological interactions of the molecule. Esterification of this group, for example, to a methyl or ethyl ester, increases the lipophilicity of the compound. This modification can enhance absorption across biological membranes. However, for some activities, the free carboxylate may be necessary for binding to a target protein. For instance, in the case of O'-(epoxyalkyl)-L-tyrosine derivatives, a free carboxyl terminus was found to be essential for the irreversible inactivation of certain proteases. nih.gov

Amide Linkage: The amide bond provides structural rigidity and is a key site for hydrogen bonding. Modifications to this linkage are less common but could involve, for example, the introduction of a different linking group to alter the stability or conformational properties of the molecule.

Phenolic Hydroxyl Group: The phenolic hydroxyl group of the tyrosine residue is a versatile site for modification. It can be a hydrogen bond donor and acceptor and can be modified through etherification or esterification. O-alkylation, for instance, can alter the compound's lipophilicity and its potential for hydrogen bonding. Glycosylation, the attachment of a sugar moiety to the hydroxyl group, has been explored as a strategy to modulate the bioactivity of N-fatty acyl-L-tyrosines, with some glycosylated derivatives showing moderate cytotoxic activity against various cancer cell lines. ias.ac.in The phenolic hydroxyl group is also a target for in vivo metabolism, including phosphorylation and sulfation, which can regulate the biological activity of tyrosine-containing molecules. google.com

Table 3: Impact of Functional Group Modifications on the Properties of L-Tyrosine Analogs
ModificationFunctional Group ModifiedObserved ImpactReference
EsterificationCarboxylic AcidIncreased lipophilicity and absorption. May be detrimental to activity if free carboxylate is required for binding. nih.gov
O-alkylation (e.g., O-epoxyalkyl)Phenolic HydroxylCan confer specific enzyme inhibitory activity. nih.gov
GlycosylationPhenolic HydroxylModulates cytotoxic activity. ias.ac.in
N-AcetylationAmino GroupCan be used to create prodrugs with potentially altered solubility and bioavailability. google.com

Design and Synthesis of N-(1-oxotridecyl)-L-Tyrosine Derivatives and Prodrugs

The design and synthesis of derivatives and prodrugs of N-(1-oxotridecyl)-L-tyrosine are aimed at improving its pharmacokinetic properties, enhancing its biological activity, or targeting it to specific tissues.

A common synthetic route to N-acyl-L-tyrosine derivatives involves the N-acylation of L-tyrosine or its esters. For example, L-tyrosine methyl ester can be reacted with an acyl chloride, such as tridecanoyl chloride, in the presence of a base like triethylamine (B128534) to form the corresponding N-acyl-L-tyrosine methyl ester. semanticscholar.org The methyl ester can then be hydrolyzed under basic or acidic conditions to yield the free carboxylic acid, N-(1-oxotridecyl)-L-tyrosine. The synthesis of N-benzoyl-L-tyrosine derivatives has been achieved by reacting L-tyrosine with benzoyl chloride in an alkaline aqueous solution. google.com

Prodrug strategies often involve masking one of the functional groups to improve properties like solubility or membrane permeability. The masked group is then cleaved in vivo to release the active parent drug. For instance, esterification of the carboxylic acid group can create a more lipophilic prodrug that is hydrolyzed by esterases in the body. Similarly, N-acetylation can be used to create prodrugs. N-acetyl-L-tyrosine has been investigated as a prodrug of L-tyrosine, although its effectiveness can vary. google.com

Derivatives can also be designed to have novel biological activities. For example, the synthesis of O-alkyl-N-[fluorenylmethyloxycarbonyl]-L-tyrosine has been reported, which involves a multi-step process of esterification, amidation, etherification, and hydrolysis. google.com Such derivatives can serve as building blocks for more complex molecules or as research tools to probe biological systems. The synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine (FET), a radiotracer for PET imaging, and its prodrugs has also been well-documented, showcasing how derivatization can be used for diagnostic applications. nih.gov

Molecular Mechanisms and Cellular Responses

Investigation of Intracellular Signaling Cascades

Detailed studies into the intracellular signaling pathways modulated by L-Tyrosine, N-(1-oxotridecyl)- are not present in the reviewed scientific literature.

There is no direct evidence from the conducted searches to confirm or deny the involvement of L-Tyrosine, N-(1-oxotridecyl)- in protein phosphorylation events. Tyrosine phosphorylation is a critical mechanism in signal transduction, and while the L-tyrosine moiety of the compound is a potential substrate for tyrosine kinases, specific studies demonstrating this for the N-(1-oxotridecyl)- derivative are absent.

Information regarding the interaction of L-Tyrosine, N-(1-oxotridecyl)- with lipid signaling pathways is not available in the current body of scientific literature. The lipophilic 1-oxotridecyl chain suggests a potential for interaction with cellular membranes and lipid-based signaling molecules, but this remains speculative without direct experimental evidence.

Effects on Cellular Growth and Proliferation in Research Models

Specific studies on the effects of L-Tyrosine, N-(1-oxotridecyl)- on cellular growth and proliferation in research models have not been identified. While other N-acyl-L-tyrosine derivatives have been investigated for their impact on cell proliferation, these findings cannot be directly attributed to L-Tyrosine, N-(1-oxotridecyl)- without dedicated research.

Modulation of Specific Receptor Interactions

There is no available data from the conducted searches to suggest that L-Tyrosine, N-(1-oxotridecyl)- modulates specific receptor interactions.

Advanced Analytical and Computational Methodologies in Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification and quantification of "L-Tyrosine, N-(1-oxotridecyl)-" and other NAAAs in biological and synthetic samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are frequently employed for the analysis of these compounds. mdpi.comnih.gov In untargeted metabolomics studies, HRMS allows for the detection of a wide range of metabolites, including various N-acyl lipids. researchgate.net

The mass spectrum of "L-Tyrosine, N-(1-oxotridecyl)-" would be characterized by its specific mass-to-charge ratio (m/z). For instance, related N-acyltyrosines, such as N-tetradecanoyl tyrosine, have been identified by their protonated molecule [M+H]⁺ in positive ion mode electrospray ionization (ESI+). nih.gov Similarly, the analysis of N-acetyl-L-tyrosine, a related compound, has been documented, providing a reference for the fragmentation patterns that might be expected from N-(1-oxotridecyl)-L-tyrosine. nist.govhmdb.ca Tandem mass spectrometry (MS/MS) experiments are critical for structural elucidation, where the parent ion is fragmented to produce a characteristic pattern of daughter ions, confirming the presence of both the tyrosine and the 1-oxotridecyl moieties. For example, the fragmentation of tyrosine itself shows characteristic losses of the carboxyl group and the amino group. researchgate.net

The following table summarizes representative mass spectrometry data for related N-acyl amino acids, which can be extrapolated to predict the behavior of "L-Tyrosine, N-(1-oxotridecyl)-".

CompoundIonization ModeObserved m/z [M+H]⁺Reference
N-tetradecanoyl tyrosineESI+392 nih.gov
N-hexadecanoyl tyrosineESI+420 nih.gov
N-hexadecenoyl tyrosineESI+418 nih.gov
N-oleoyl glycineESI+- nih.gov
N-oleoyl alanineESI+- nih.gov
N-Acetyl-L-tyrosineESI+- hmdb.ca

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the separation of "L-Tyrosine, N-(1-oxotridecyl)-" from complex matrices and for its quantification. core.ac.uk Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique used for the separation of N-acyl amino acids. mdpi.comnih.gov The separation is based on the hydrophobicity of the molecules, with the long tridecyl chain of "L-Tyrosine, N-(1-oxotridecyl)-" contributing significantly to its retention on a nonpolar stationary phase.

For the analysis of N-acyl amino acid surfactants, derivatization is sometimes employed to enhance detection by UV/Vis or fluorescence detectors. mdpi.comscispace.com However, with mass spectrometric detection, derivatization is often not necessary. The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives such as formic acid or ammonium (B1175870) acetate, is optimized to achieve good separation of the various N-acyl amino acids present in a sample. nih.gov

Quantitative analysis is often performed using an internal standard, which is a compound structurally similar to the analyte but with a different mass, to correct for variations in sample preparation and instrument response. nih.gov The development of robust chromatographic methods is crucial for accurately determining the concentration of "L-Tyrosine, N-(1-oxotridecyl)-" in various samples.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "L-Tyrosine, N-(1-oxotridecyl)-". Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are used to determine the precise connectivity of atoms within the molecule.

The following table provides a hypothetical summary of expected NMR signals for "L-Tyrosine, N-(1-oxotridecyl)-" based on known data for similar compounds.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic Protons (Tyrosine)6.5 - 7.5115 - 160
α-Proton (Tyrosine)~4.5~55
β-Protons (Tyrosine)~3.0~37
Amide NH~8.0-
Aliphatic Chain (CH₂)n1.2 - 2.220 - 40
Terminal Methyl (CH₃)~0.9~14
Carbonyl (Amide)-~175
Carbonyl (Carboxylic Acid)-~175

Computational Chemistry and Molecular Dynamics Simulations

Computational methods provide valuable insights into the properties and behavior of "L-Tyrosine, N-(1-oxotridecyl)-" at a molecular level, complementing experimental data.

The flexibility of the tridecyl chain and the rotatable bonds in the tyrosine moiety mean that "L-Tyrosine, N-(1-oxotridecyl)-" can adopt a multitude of conformations. Computational conformational analysis is used to identify the low-energy conformers of the molecule. This is often achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure. The ensemble of low-energy conformations is important for understanding how the molecule might interact with biological targets. Studies on related N-acyl amino acids have highlighted the importance of conformational preferences in their biological activity. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. For "L-Tyrosine, N-(1-oxotridecyl)-", docking studies can be employed to investigate its potential interactions with various protein targets. For example, docking studies have been performed on N-acetyl-L-tyrosine derivatives to understand their interactions with the active site of PPARα. nih.gov Similar studies could predict how "L-Tyrosine, N-(1-oxotridecyl)-" might bind to and modulate the activity of its biological targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

Quantum mechanics (QM) simulations can provide detailed insights into the electronic structure and reactivity of "L-Tyrosine, N-(1-oxotridecyl)-". QM methods can be used to calculate properties such as orbital energies (HOMO and LUMO), which are related to the molecule's ability to donate or accept electrons. mdpi.com For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to study the mechanism of aminoacylation reactions, providing insights into the role of the amino acid structure in the reaction energetics. mdpi.commdpi.com Such simulations could be applied to "L-Tyrosine, N-(1-oxotridecyl)-" to understand its chemical reactivity and potential involvement in biochemical pathways.

Exploration of Research Applications of N 1 Oxotridecyl L Tyrosine As a Chemical Probe

Development as a Scaffold for Novel Therapeutic Agents

The unique structure of N-(1-oxotridecyl)-L-tyrosine makes it an attractive starting point, or scaffold, for the synthesis of new and complex molecules with potential therapeutic properties. academie-sciences.frresearchgate.net The inherent biological relevance of the L-tyrosine component, a precursor to key neurotransmitters and hormones, combined with the modifiable acyl chain, provides a versatile platform for drug design. academie-sciences.frsigmaaldrich.cn

Researchers have successfully synthesized various derivatives from L-tyrosine-based scaffolds. For instance, a series of novel L-tyrosine derivatives have been designed and synthesized to exhibit inhibitory activities against enzymes like matrix metalloproteinase 2 (MMP-2) and histone deacetylase 8 (HDAC-8), which are implicated in cancer. nih.gov The synthesis of these derivatives often involves protecting the functional groups of L-tyrosine, such as the amino and hydroxyl groups, to allow for specific chemical modifications. academie-sciences.fr For example, N-acylation of L-tyrosine or its esters with fatty acid chlorides of varying lengths has been a common strategy. academie-sciences.fr

Furthermore, the L-tyrosine scaffold has been incorporated into more complex structures like poly(ester-urethane)s. These polymers, derived from L-tyrosine, can self-assemble into nanoparticles and have been explored as drug delivery vehicles. nih.gov The synthesis of such polymers often involves converting the amine and carboxylic acid groups of L-tyrosine into dual-functional ester-urethane monomers, which are then polymerized. nih.gov The ability to create a diverse library of compounds from a single, readily available scaffold like N-(1-oxotridecyl)-L-tyrosine is a significant advantage in the quest for novel therapeutic agents. niscpr.res.inacademie-sciences.fr

Utility in Targeted Drug Delivery Systems

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing its efficacy and reducing systemic side effects. worldbrainmapping.org N-(1-oxotridecyl)-L-tyrosine and similar lipid-amino acid conjugates are particularly useful in this regard due to their ability to be incorporated into nanocarriers like liposomes and nanoparticles. thno.orgmdpi.com

These nanocarriers can encapsulate a wide variety of drugs, protecting them from degradation in the bloodstream and facilitating their transport across biological barriers. worldbrainmapping.orgplos.org The L-tyrosine component can be particularly advantageous for targeting specific transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in certain cancers and at the blood-brain barrier. d-nb.infonih.govmdpi.com By mimicking natural substrates, nanoparticles decorated with L-tyrosine derivatives can potentially achieve targeted delivery to these sites. nih.gov

For example, research has shown that nanoparticles formulated with L-tyrosine polyphosphate (LTP) can be surface-decorated with targeting moieties like folic acid to enhance their uptake by cancer cells. nih.gov These nanoparticles can encapsulate anticancer drugs and have demonstrated increased toxicity against cancer cells compared to the free drug. nih.gov The size of these nanoparticles is a critical factor, with diameters typically under 200 nm being optimal for accumulating in tumor tissues through the enhanced permeability and retention (EPR) effect. worldbrainmapping.orgplos.org The release of the encapsulated drug can be triggered by the enzymatic degradation of the nanocarrier at the target site. nih.gov

Table 1: Research Findings on L-Tyrosine Derivatives in Drug Delivery

Research Finding Description Reference(s)
Nanoparticle Formulation L-tyrosine polyphosphate (LTP) has been used to formulate biodegradable nanoparticles for drug delivery. nih.gov
Targeted Delivery Folic acid decorated LTP nanoparticles show increased uptake in HeLa cancer cells. nih.gov
Enhanced Efficacy LTP nanoparticles loaded with anticancer drugs (SCC22 or cisplatin) exhibited significantly higher toxicity against HeLa cells compared to the free drugs. nih.gov
Enzyme-Responsive Release Poly(ester-urethane) nanoparticles derived from L-tyrosine are stable at extracellular pH but undergo enzymatic degradation intracellularly to release encapsulated drugs like doxorubicin (B1662922) (DOX) and camptothecin (B557342) (CPT). nih.gov
Increased Drug Internalization DOX-loaded L-tyrosine-based nanoscaffolds showed 8-10 times higher drug internalization in cancer cells compared to free DOX. nih.gov
LAT1 Targeting The L-type amino acid transporter 1 (LAT1) is a target for delivering drugs to the brain and cancer cells, and L-tyrosine derivatives can be designed as substrates for this transporter. d-nb.infonih.gov
Liposomal Formulations Liposomes can encapsulate both hydrophobic and hydrophilic drugs and have been developed as carriers for various therapeutic agents. thno.orgmdpi.commdpi.com

Application in Biochemical Assays and Cell-Based Studies

N-(1-oxotridecyl)-L-tyrosine and its analogs serve as valuable tools in biochemical assays and cell-based studies designed to probe the function of enzymes and cellular pathways. The tyrosine moiety can act as a substrate or an inhibitor for various enzymes, particularly those involved in phosphorylation and metabolism.

For instance, tyrosinases are enzymes that catalyze the oxidation of phenols, such as tyrosine. mdpi.comsigmaaldrich.com Assays to measure tyrosinase activity often utilize L-tyrosine as a substrate, monitoring the formation of L-DOPAquinone. sigmaaldrich.com By using modified tyrosine derivatives like N-(1-oxotridecyl)-L-tyrosine, researchers can investigate the substrate specificity and kinetic parameters of these enzymes. The acyl chain can influence how the molecule interacts with the enzyme's active site, providing insights into the structural requirements for binding and catalysis.

In cell-based studies, these compounds can be used to modulate cellular processes. For example, N-acetyl-L-tyrosine, a related compound, has been shown to induce mitohormesis, a beneficial stress response, by transiently perturbing mitochondria and causing a small increase in reactive oxygen species (ROS) production. embopress.org This, in turn, activates antioxidant defense mechanisms. embopress.org N-(1-oxotridecyl)-L-tyrosine could potentially be used in similar studies to investigate the effects of lipophilic amino acid derivatives on cellular stress responses and signaling.

Furthermore, L-tyrosine derivatives have been synthesized and evaluated as selective activators of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in lipid and glucose metabolism. nih.gov Such studies utilize cell lines to assess the transactivation of PPARs by these synthetic compounds, providing a platform to screen for potential therapeutic agents for metabolic diseases. nih.gov

Investigative Role in Understanding Cellular Processes

The study of cellular processes, particularly signal transduction pathways, often relies on the use of specific chemical probes to activate or inhibit key components of these pathways. ncert.nic.innih.gov Tyrosine phosphorylation is a fundamental mechanism in cell signaling, regulating processes such as cell growth, proliferation, and differentiation. nih.govnih.gov Receptor tyrosine kinases (RTKs) are a major class of enzymes that mediate these signaling cascades. frontiersin.orgmdpi.com

N-(1-oxotridecyl)-L-tyrosine and its derivatives can be employed to investigate these signaling pathways. For example, some L-tyrosine derivatives have been shown to inhibit protein kinase C (PKC), another important family of signaling enzymes. researchgate.net By observing the downstream effects of such inhibition, researchers can dissect the specific roles of PKC in various cellular functions.

Moreover, the transport of L-tyrosine and its derivatives into cells is a regulated process, primarily mediated by amino acid transporters like LAT1. mdpi.comontosight.ai Studying the uptake of N-(1-oxotridecyl)-L-tyrosine can provide insights into the substrate specificity and regulation of these transporters. This is particularly relevant in cancer research, as many cancer cells exhibit increased expression of LAT1 to support their high metabolic demand for amino acids. escholarship.org

The interaction of L-tyrosine derivatives with viral proteins is another area of investigation. Recent studies have explored dihalogenated L-tyrosine derivatives as potential antiviral agents against the Chikungunya virus. nih.govmdpi.com These studies use in vitro models to determine the mechanism of action, such as inhibition of viral entry or replication, providing a deeper understanding of the viral life cycle and identifying potential therapeutic targets. nih.govmdpi.com

Future Research Directions

Comprehensive Elucidation of Metabolic Fates and Distribution in Research Models

The biological activity of any NAAA is intrinsically linked to its metabolic stability, distribution, and fate. The metabolism of NAAAs is complex, involving a balance between biosynthesis and degradation. frontiersin.org Key enzymes identified in the metabolism of other NAAAs include PM20D1, a secreted enzyme with both N-acyl amino acid synthase and hydrolase activity, and Fatty Acid Amide Hydrolase (FAAH), an intracellular hydrolase. elifesciences.orgpnas.org These enzymes regulate the levels of NAAAs by hydrolyzing them back into their constituent fatty acid and amino acid. frontiersin.org Furthermore, NAAAs are known to circulate in the blood bound to carrier proteins like serum albumin and lipoproteins, which affects their bioavailability and protects them from rapid degradation. nih.gov

Future investigations must determine the metabolic pathway and biodistribution of L-Tyrosine, N-(1-oxotridecyl)-. This can be achieved by synthesizing isotopically labeled versions (e.g., using ¹³C or ¹⁴C) of the compound. Administration of the labeled compound to research models (e.g., rodents) would allow for detailed ADME (absorption, distribution, metabolism, and excretion) studies. Key research questions would include:

What is the oral bioavailability and pharmacokinetic profile of the compound?

Which tissues does the compound accumulate in (e.g., brain, liver, adipose tissue)? uq.edu.au

Is the primary metabolic route hydrolysis via PM20D1 or FAAH?

Are there other metabolic transformations, such as hydroxylation of the fatty acid chain or further metabolism of the tyrosine ring? frontiersin.org

Table 2: Key Molecular Players for Investigating the Metabolism and Distribution of L-Tyrosine, N-(1-oxotridecyl)-
MoleculeClassKnown Function in NAAA BiologyFuture Research ApplicationReference
PM20D1Enzyme (Amidohydrolase)Secreted enzyme with bidirectional (synthesis/hydrolysis) activity on NAAAs.Investigate if L-Tyrosine, N-(1-oxotridecyl)- is a substrate or inhibitor of PM20D1. elifesciences.orgpnas.org
FAAHEnzyme (Hydrolase)Intracellular enzyme that hydrolyzes fatty acid amides, including some NAAAs.Determine the susceptibility of the compound to hydrolysis by FAAH in various tissues (liver, brain). elifesciences.orgnih.gov
Serum AlbuminCarrier ProteinBinds to NAAAs in plasma, creating bound vs. "free" fractions and preventing degradation.Quantify the binding affinity of the compound to albumin and its effect on stability and activity. nih.gov
Lipoproteins (HDL, LDL)Carrier Protein ComplexAssociate with PM20D1 and act as sites for NAAA biosynthesis.Explore the association of the compound with lipoprotein fractions in plasma. nih.gov

Advanced SAR Studies to Optimize Biological Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure dictates biological function and allowing for the rational design of more potent and selective analogues. For lipoamino acids, biological activities are known to be highly dependent on the structure of both the fatty acyl chain and the amino acid headgroup. nih.govmdpi.comacs.org For instance, variations in the length and degree of unsaturation of the acyl chain can dramatically alter the potency of related compounds. acs.org

A systematic SAR study on L-Tyrosine, N-(1-oxotridecyl)- is a critical future step. This would involve the synthesis and biological evaluation of a library of analogues to probe the importance of each structural feature. Key modifications could include:

Varying Acyl Chain Length: Synthesizing analogues with shorter (e.g., C8, C10, C12) and longer (e.g., C14, C16, C18) acyl chains to determine the optimal length for a given biological activity.

Modifying the Acyl Chain: Introducing unsaturation (double or triple bonds) or branching within the tridecyl chain.

Modifying the Tyrosine Moiety: Introducing substituents (e.g., halogens) on the phenyl ring, O-methylating the phenolic hydroxyl group, or esterifying the carboxylic acid. encyclopedia.pub

Altering Stereochemistry: Synthesizing the D-tyrosine analogue to probe the stereochemical requirements of its biological target.

These analogues would be tested in relevant biological assays to build a comprehensive SAR model, guiding the design of compounds with optimized activity, selectivity, and pharmacokinetic properties. nih.govnih.gov

Table 3: Proposed Analogue Library for SAR Studies of L-Tyrosine, N-(1-oxotridecyl)-
Analogue SeriesStructural ModificationRationaleHypothetical Biological Endpoint
Acyl Chain Length VariantsN-(1-oxononyl)-L-Tyr (C9) to N-(1-oxoheptadecyl)-L-Tyr (C17)Determine optimal lipophilicity and fit within a target's binding pocket.Receptor binding affinity (IC₅₀)
Acyl Chain UnsaturationN-tridecenoyl-L-TyrIntroduce conformational constraints and alter hydrophobicity.Enzyme inhibition (Kᵢ)
Tyrosine Ring ModificationN-(1-oxotridecyl)-L-(3-chloro)TyrProbe electronic and steric interactions with the target.Cellular potency (EC₅₀)
Carboxylic Acid ModificationL-Tyrosine, N-(1-oxotridecyl)-, methyl esterEvaluate the necessity of the free carboxylate for activity; prodrug potential.Cell permeability and subsequent hydrolysis to the active acid.

Integration of Multi-Omics Approaches in Mechanistic Investigations

To fully understand the biological role of L-Tyrosine, N-(1-oxotridecyl)-, it is essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" technologies—such as proteomics, metabolomics, and lipidomics—provides a powerful, unbiased approach to uncover the compound's mechanism of action. nih.govthno.org By treating a relevant biological system (e.g., a specific cell line or an animal model) with the compound, researchers can simultaneously measure changes across thousands of proteins, metabolites, and lipids.

A future multi-omics investigation would provide a holistic view of the cellular response to L-Tyrosine, N-(1-oxotridecyl)-.

Lipidomics would confirm the uptake of the compound and identify specific changes in the broader NAAA family and other lipid classes, potentially revealing impacts on related signaling pathways. mdpi.comacs.org

Proteomics could identify protein targets whose expression levels or post-translational modifications change upon treatment, pointing towards affected pathways. nih.gov

Metabolomics would reveal alterations in central carbon metabolism, amino acid pathways, or other small molecule networks, providing a functional readout of the compound's effects. thno.orgmdpi.com

Integrating these datasets can illuminate novel mechanisms, identify unexpected off-target effects, and generate new hypotheses about the compound's function that would be missed by traditional targeted approaches. nih.gov

Table 4: Proposed Multi-Omics Workflow for Mechanistic Investigation
Omics PlatformData GeneratedKey Biological QuestionsReference
Targeted Lipidomics (LC-MS/MS)Absolute or relative quantification of NAAAs and related lipids.How does the compound affect the levels of other endogenous NAAAs? Is it metabolized into other lipid species? nih.govmdpi.com
Global Proteomics (LC-MS/MS)Identification and quantification of thousands of proteins.Which signaling or metabolic pathways are up- or down-regulated at the protein level? nih.gov
Global Metabolomics (LC-MS/MS, GC-MS)Relative quantification of hundreds of small molecule metabolites.Does the compound impact central energy metabolism, amino acid utilization, or nucleotide biosynthesis? thno.orgmdpi.com
Integrated Bioinformatic AnalysisCorrelated networks of molecules; pathway enrichment analysis.What are the primary molecular networks perturbed by the compound? What are its most likely mechanisms of action? nih.govthno.org

Q & A

Q. What are the optimal methodologies for synthesizing L-Tyrosine, N-(1-oxotridecyl)-, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of acylated tyrosine derivatives typically involves coupling the amino acid with a fatty acid chloride (e.g., tridecanoyl chloride) under Schotten-Baumann conditions. Key parameters include:
  • pH Control : Maintain alkaline conditions (pH 8–10) using sodium bicarbonate to deprotonate tyrosine’s amino group and facilitate nucleophilic attack .
  • Solvent Selection : Use polar aprotic solvents (e.g., THF) to enhance solubility of hydrophobic acyl groups.
  • Purification : Column chromatography with gradient elution (e.g., 70:30 hexane:ethyl acetate) isolates the product. Monitor purity via HPLC or NMR .
  • Yield Optimization : Excess acyl chloride (1.5–2 eq.) improves conversion rates, but may require post-reaction quenching to remove unreacted reagents.

Q. How can researchers characterize the physicochemical properties of L-Tyrosine, N-(1-oxotridecyl)-, such as log P and pKa?

  • Methodological Answer :
  • log P (Octanol-Water Partition Coefficient) : Use the shake-flask method. Dissolve the compound in octanol and water (1:1 v/v), equilibrate for 24 hr, and quantify concentrations via UV-Vis spectroscopy at λ = 280 nm (tyrosine’s aromatic absorbance) .
  • pKa Determination : Perform potentiometric titration in aqueous buffer (pH 2–12). The N-acyl group shifts the amino group’s pKa from ~9.0 (free tyrosine) to ~7.4 due to electron-withdrawing effects .
    Table 1 : Key Physicochemical Parameters
PropertyValue for L-Tyrosine, N-(1-oxotridecyl)-Reference
log P~4.0 (estimated)
Amino group pKa~7.4
Carboxylic acid pKa~2.2

Q. What experimental strategies ensure solubility and stability of L-Tyrosine, N-(1-oxotridecyl)- in aqueous systems?

  • Methodological Answer :
  • Solubilization : Use surfactants (e.g., Tween-80) or cyclodextrins to encapsulate the hydrophobic acyl chain. Alternatively, dissolve in DMSO (<1% v/v) for cell culture studies .
  • Stability : Store lyophilized powder at –20°C under argon. Avoid prolonged exposure to light or acidic conditions to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for L-Tyrosine derivatives, such as inhibitory effects in hydrate formation vs. weak activity in other systems?

  • Methodological Answer :
  • Context-Specific Analysis : For hydrate inhibition (e.g., weak activity in ), test compound interactions with MEG (monoethylene glycol) to assess synergistic effects. Adjust pH to stabilize cationic species, enhancing solubility and binding to hydrate surfaces .
  • Statistical Validation : Use multivariate regression to isolate variables (e.g., pH, temperature) contributing to contradictory outcomes. Replicate experiments under standardized conditions (e.g., ASTM E2857 for hydrate induction time) .

Q. What advanced techniques are recommended for studying the structure-activity relationship (SAR) of N-acylated tyrosine derivatives?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions between the acyl chain and target proteins (e.g., enzymes in tyrosine metabolism). Focus on hydrophobic binding pockets .
  • Comparative Spectroscopy : Use FTIR or Raman spectroscopy to compare conformational changes in L-Tyrosine, N-(1-oxotridecyl)- vs. shorter-chain analogs (e.g., N-acetyl-L-tyrosine) .
  • In Vitro Assays : Test derivatives in enzyme inhibition assays (e.g., tyrosinase activity) with kinetic analysis (Km and Vmax) to quantify acyl chain length effects .

Q. How should researchers design experiments to evaluate the compound’s interaction with biological membranes or synthetic lipid bilayers?

  • Methodological Answer :
  • Langmuir Trough Studies : Measure changes in surface pressure during compound incorporation into lipid monolayers (e.g., DPPC). Calculate insertion efficiency using the Δπ/ΔC ratio .
  • Fluorescence Anisotropy : Label membranes with diphenylhexatriene (DPH) to assess acyl chain ordering effects induced by the compound .
  • MD Simulations : Track hydrogen bonding between the tyrosine hydroxyl group and lipid headgroups (e.g., phosphatidylcholine) .

Data Interpretation and Reproducibility

Q. What statistical frameworks are critical for analyzing dose-response data in studies involving L-Tyrosine, N-(1-oxotridecyl)-?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values. Use software like GraphPad Prism for robust error estimation .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., hydrate inhibition, enzyme assays) to identify trends. Apply random-effects models to account for inter-study variability .

Q. How can researchers ensure methodological reproducibility in synthesizing and testing this compound?

  • Methodological Answer :
  • Open-Science Practices : Deposit synthetic protocols in repositories like protocols.io . Include RRIDs (Research Resource Identifiers) for reagents .
  • Interlaboratory Validation : Collaborate with independent labs to replicate key findings (e.g., hydrate inhibition efficacy) using shared batches of the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.